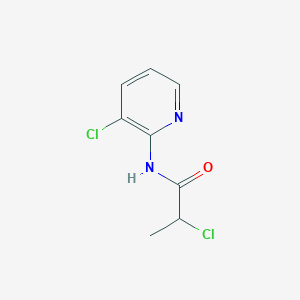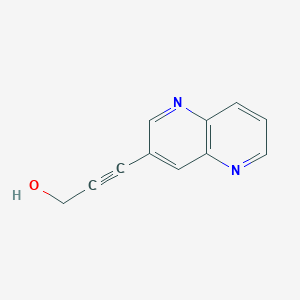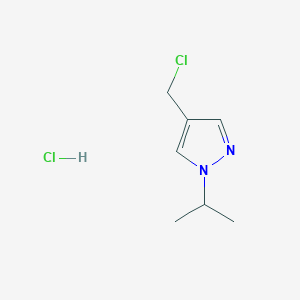
4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “4-(Chloromethyl)-1-isopropyl” part suggests that the compound has a chloromethyl group and an isopropyl group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring with a chloromethyl group attached at the 4-position and an isopropyl group at the 1-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl and isopropyl groups. The chloromethyl group, in particular, could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds like “4-(Chloromethyl)pyridine hydrochloride” are reported to be solid at room temperature .Scientific Research Applications
Synthesis and Pharmacological Potential
- Intermediates for Pharmacologically Active Compounds : A novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, was prepared as an intermediate for disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, suggesting potential utility in developing substances with pharmacological properties (Ogurtsov & Rakitin, 2021).
Synthetic Methodologies
- Flexible Synthesis of Pyrazoles : Research demonstrates the synthesis of pyrazoles with a functionalized side chain, indicating the adaptability of 4-(chloromethyl)-1-isopropyl-1H-pyrazole derivatives in forming compounds with different substituents that can serve as ligands (Grotjahn et al., 2002).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : A study on the inhibition of C38 steel corrosion in hydrochloric acid solution highlights the use of pyrazole derivatives as effective corrosion inhibitors, demonstrating more than 90% anticorrosion activity (Ouali et al., 2013).
Catalysis and Ligand Development
- Catalysis and Ligand Synthesis : Pyrazole derivatives have been synthesized and evaluated for their potential as ligands in catalytic processes, indicating their role in enhancing the efficiency of metal-catalyzed reactions (Esquius et al., 2000).
Advanced Synthesis Techniques
- Ultrasound Irradiation in Synthesis : The use of ultrasound irradiation for synthesizing 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives without catalysts showcases an environmentally friendly and efficient method for creating complex heterocycles, including those related to 4-(chloromethyl)-1-isopropyl-1H-pyrazole derivatives (Huang et al., 2014).
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-propan-2-ylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-6(2)10-5-7(3-8)4-9-10;/h4-6H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNHODSAJQYWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1402743.png)
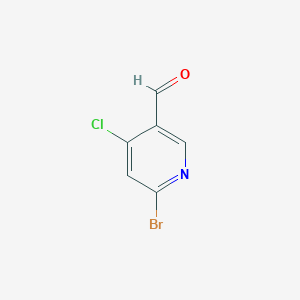

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)
![9-Chloro-5-isobutyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole](/img/structure/B1402749.png)
![2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one](/img/structure/B1402750.png)
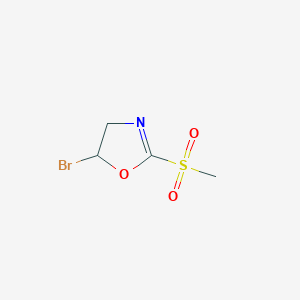
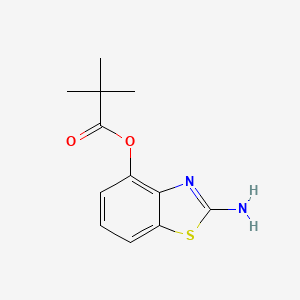
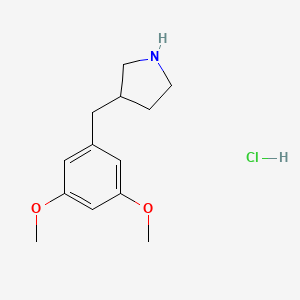
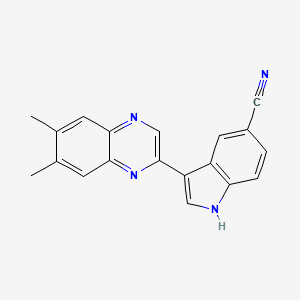
![3-[2-(3-Benzothiazol-6-yl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-acetyl]-1H-indole-5-carbonitrile](/img/structure/B1402760.png)
![7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride](/img/structure/B1402761.png)
